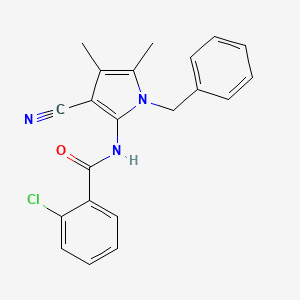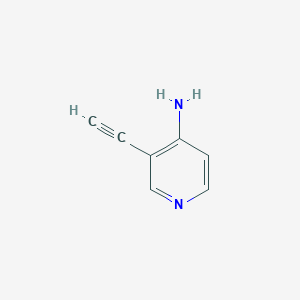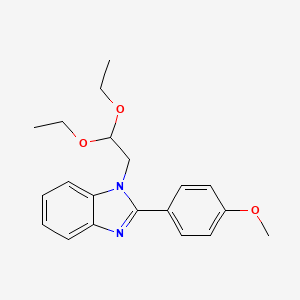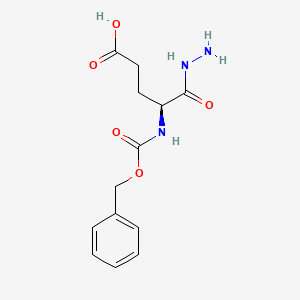
n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-α-Carbobenzoxy-l-glutamic acid α-hydrazide, also known as Z-Glu-NHNH2 , is a derivative of glutamic acid. Its chemical structure consists of a glutamic acid backbone with a hydrazide functional group attached to the α-amino group. The compound is commonly used in peptide synthesis and biochemical research .
Synthesis Analysis
The synthesis of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide involves the protection of the α-amino group (carboxyl group) of glutamic acid with a carbobenzoxy (Cbz) group. Subsequently, hydrazine is introduced to form the hydrazide moiety. The overall synthetic route ensures the preservation of the glutamic acid backbone while introducing the desired modification .
Molecular Structure Analysis
The molecular formula of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide is C₁₃H₁₇N₃O₅ , with a molecular weight of approximately 295.29 g/mol . The compound exists as a white powder or crystals. Its specific rotation is [a]20/D -7.0 to -8.0° (in acetic acid) and has a melting point range of 118.0 to 122.0°C .
Chemical Reactions Analysis
N-α-Carbobenzoxy-l-glutamic acid α-hydrazide can participate in various chemical reactions typical of hydrazides. These reactions include acylation, amidation, and peptide bond formation. Its reactivity allows for the incorporation of the hydrazide group into peptide sequences during solid-phase peptide synthesis (SPPS) or other synthetic routes .
Physical And Chemical Properties Analysis
科学的研究の応用
Enzymatic Studies and Resolution
n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide has been utilized in enzymatic studies, particularly in the asymmetric hydrolysis of N-Carbobenzoxy-dl-glutamic acid by hog kidney acylase. This process yields l-glutamic acid and N-carbobenzoxy-d-glutamic acid, facilitating the study of enzyme specificity and catalysis mechanisms (Levintow, Greenstein, & Kingsley, 1951).
Neurotransmission Research
Research into the role of glutamic acid as a neurotransmitter has been enhanced by studying its interactions with various compounds, including this compound derivatives. These studies contribute to understanding the physiological regulation of processes in the central nervous system and the potential neurotoxicity of excessive glutamate concentrations (Wu & Roberts, 1974).
Peptide Synthesis
The compound has been pivotal in the synthesis of γ-Glutamyl peptides, demonstrating the potential for creating peptides with specific structures and functions. This application is significant in the development of novel peptides for therapeutic and research purposes (Quesne & Young, 1949).
Carbohydrate Determination
This compound has also found application in the analytical determination of carbohydrates, where its derivatives serve as color reagents in various assay procedures. These methods are capable of detecting minute quantities of glucose and other reducing carbohydrates, which is vital in food science and nutritional studies (Hudson, John, Bailey, & Southgate, 1976).
Modulation of Antioxidant Defense
Studies on environmental fungicides have explored the modulation of antioxidant defense systems in Leydig cells of rats, highlighting the biochemical pathways affected by such compounds and their potential impact on reproductive health (Rajeswary et al., 2007).
作用機序
Target of Action
N-alpha-Carbobenzoxy-L-glutamic acid alpha-hydrazide is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used in the biosynthesis of proteins It plays a key role in cellular metabolism and is involved in various biochemical pathways.
Mode of Action
As a derivative of glutamic acid, it may interact with the same receptors and enzymes that glutamic acid does, influencing the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
As a derivative of glutamic acid, it may have similar effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
将来の方向性
Future research could explore the application of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide in drug development, peptide-based therapeutics, or as a substrate for enzymatic modifications. Investigating its interactions with enzymes and biological systems may reveal novel insights into its potential utility .
生化学分析
特性
IUPAC Name |
(4S)-5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-16-12(19)10(6-7-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVXYXOTORDHV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
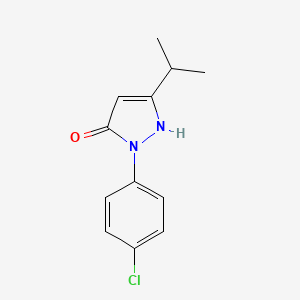
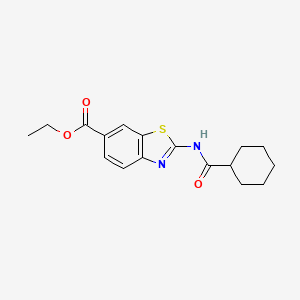
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2740253.png)
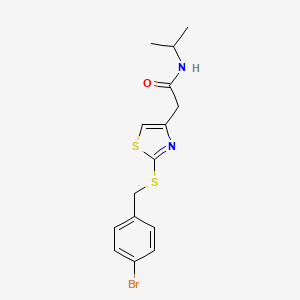

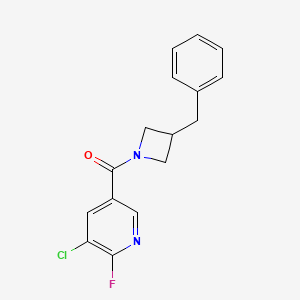
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)

![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)
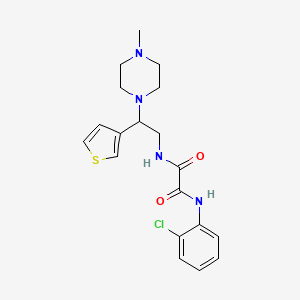
![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)
